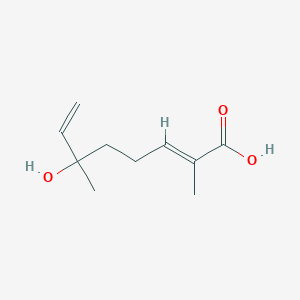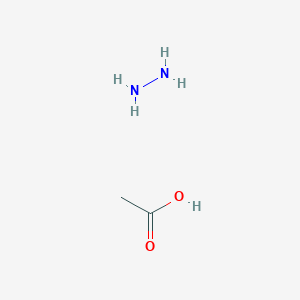
Difluoromethylene diphosphonate
Descripción general
Descripción
Difluoromethylene phosphonates are non-hydrolyzable bioisosteres of phosphates . They have proven their efficiency as inhibitors of the enzymes that specialize in utilizing these essential biogenic molecules . They show a broad spectrum of biological activity and are used as molecular tools to study enzymes and enzyme-substrate interactions .
Synthesis Analysis
Recent advances in the synthesis of difluoromethylene phosphonates for biological applications have been reported . The development of the synthetic chemistry of difluoromethylene phosphonates has been outlined from the historical perspective . The most recent trends in the field have been discussed, and the existing challenges and unsolved questions have been highlighted .
Molecular Structure Analysis
The general chemical structure of bisphosphonate, which includes difluoromethylene diphosphonate, has a high affinity for calcium hydroxyapatite, allowing for rapid and specific skeletal targeting . The geometric and steric influences of the CF2 group are considered when the substituent is placed within aliphatic chains and aliphatic ring (cyclo-dodecane) systems .
Chemical Reactions Analysis
A key intermediate, difluoromethylene phosphobetaine, in the Wittig reaction of ClCF2CO2Na–Ph3P with aldehydes was synthesized and characterized . This confirmed the reaction mechanism. The decarboxylation of this stable intermediate was a convenient approach for Wittig difluoromethylation .
Aplicaciones Científicas De Investigación
Biochemical and Physiological Investigations
Difluoromethylenediphosphonic Acid exhibits inhibitory properties towards enzymes such as protein kinases, phospholipases, and proteases . This makes it a valuable tool in biochemical and physiological investigations, where it can be used to study the role and function of these enzymes in various biological processes.
Compound Synthesis
This compound is also used in the synthesis of other compounds . Its unique chemical structure makes it a useful building block in the creation of complex molecules for further research.
Materials Science Research
In the field of materials science, Difluoromethylenediphosphonic Acid is used as a reference material for highly accurate and reliable data analysis . It helps in the development and testing of new materials.
Fluorescent Probes
The compound is also involved in the design, synthesis, and characterization of fluorescent probes . These probes are used in various fields to detect and measure the presence of specific molecules, enabling researchers to monitor biological processes in real-time.
Gene Editing
Difluoromethylenediphosphonic Acid has potential applications in gene editing . While the specifics of this application are not detailed in the sources, it’s an exciting area of research that could have significant implications for the treatment of genetic diseases.
Biomaterials
As a phosphonic acid, Difluoromethylenediphosphonic Acid is used in the development of biomaterials . These materials are designed to interact with biological systems for therapeutic or diagnostic purposes.
Direcciones Futuras
The recent advances made in difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Propiedades
IUPAC Name |
[difluoro(phosphono)methyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4F2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRBLOWVRMGXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4F2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147445 | |
| Record name | Difluoromethylene diphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoromethylene diphosphonate | |
CAS RN |
10596-32-4 | |
| Record name | Difluoromethylene diphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluoromethylene diphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)





![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)


![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)
![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)
